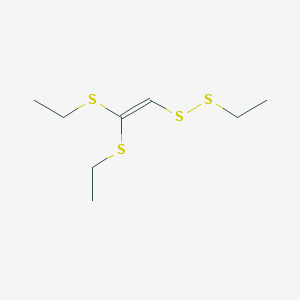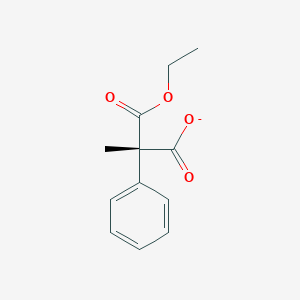![molecular formula C12H21N B14392487 Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine CAS No. 90038-92-9](/img/structure/B14392487.png)
Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by a fused ring system that includes a pyrrolo and azonine moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The pathways involved are often complex and require detailed studies to fully understand.
Comparaison Avec Des Composés Similaires
Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine can be compared with other similar compounds, such as:
- Decahydro-1H-5,10-methanopyrrolo[1,2-b]azonine
- Decahydro-1H-5,10-methanopyrrolo[1,2-c]azonine
These compounds share similar structural features but differ in their specific ring fusion patterns and functional groups. The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
90038-92-9 |
|---|---|
Formule moléculaire |
C12H21N |
Poids moléculaire |
179.30 g/mol |
Nom IUPAC |
2-azatricyclo[6.4.1.02,6]tridecane |
InChI |
InChI=1S/C12H21N/c1-2-5-11-8-10(4-1)9-12-6-3-7-13(11)12/h10-12H,1-9H2 |
Clé InChI |
KNWRQUMGXLDDFM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2CC(C1)CC3N2CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methyl}phosphonic acid](/img/structure/B14392427.png)

![3-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14392445.png)
![N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14392456.png)
![N-[4-(Bromoacetyl)phenyl]hexadecanamide](/img/structure/B14392461.png)

![6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14392475.png)

![[1-(Chloromethoxy)ethyl]benzene](/img/structure/B14392480.png)



